molecular formula C12H11N3O B12717416 1-Benzoyl-N-cyano-2-pyrrolidinimine CAS No. 159383-38-7

1-Benzoyl-N-cyano-2-pyrrolidinimine

Katalognummer: B12717416
CAS-Nummer: 159383-38-7
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: RTDIEACDIPBELC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzoyl-N-cyano-2-pyrrolidinimine is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a benzoyl group, a cyano group, and a pyrrolidinone ring. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

The synthesis of 1-Benzoyl-N-cyano-2-pyrrolidinimine can be achieved through several methods:

Analyse Chemischer Reaktionen

1-Benzoyl-N-cyano-2-pyrrolidinimine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with different reagents to form heterocyclic structures.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Wirkmechanismus

The mechanism of action of 1-Benzoyl-N-cyano-2-pyrrolidinimine is primarily related to its ability to interact with biological targets through its functional groups. The cyano group can form hydrogen bonds and participate in nucleophilic attacks, while the benzoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . The pyrrolidinone ring provides structural rigidity and can influence the compound’s binding affinity to various molecular targets.

Vergleich Mit ähnlichen Verbindungen

1-Benzoyl-N-cyano-2-pyrrolidinimine can be compared with other pyrrolidinone derivatives, such as:

The presence of the cyano group in this compound makes it unique, as it can participate in a wider range of chemical reactions and potentially exhibit different biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

159383-38-7

Molekularformel

C12H11N3O

Molekulargewicht

213.23 g/mol

IUPAC-Name

(1-benzoylpyrrolidin-2-ylidene)cyanamide

InChI

InChI=1S/C12H11N3O/c13-9-14-11-7-4-8-15(11)12(16)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2

InChI-Schlüssel

RTDIEACDIPBELC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=NC#N)N(C1)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.